![molecular formula C7H9ClN4 B2852800 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride CAS No. 2418663-42-8](/img/structure/B2852800.png)
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride is a chemical compound with the CAS Number: 2418663-42-8 . It has a molecular weight of 184.63 . The IUPAC name for this compound is 5-methylene-4,5-dihydropyrazolo [1,5-a]pyrimidin-3-amine hydrochloride .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride is not fully understood. However, it has been shown to modulate several signaling pathways involved in inflammation and cancer growth. It has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer growth. Additionally, this compound has been shown to inhibit the activity of protein kinase B (Akt), a signaling pathway that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been reported to improve cognitive function in animal models of Alzheimer’s disease.
実験室実験の利点と制限
One of the advantages of using 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride in lab experiments is its ability to modulate several signaling pathways involved in inflammation and cancer growth. This makes it a promising candidate for drug development in these fields. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the study of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride. One of the areas of interest is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to evaluate the potential of this compound as an anticancer agent. Furthermore, the potential use of this compound in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease needs to be further investigated. Finally, the development of novel synthesis methods for this compound may lead to the discovery of more potent analogs with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its ability to modulate several signaling pathways involved in inflammation and cancer growth makes it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and evaluate its potential toxicity.
合成法
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride has been reported in several studies. One of the most common methods involves the reaction of 5-methylpyrazole-3-carboxylic acid with guanidine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with an appropriate amine to yield this compound.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
特性
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-2-3-11-7(10-5)6(8)4-9-11;/h2-4H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPCIMSLXVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

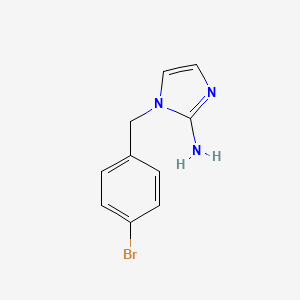
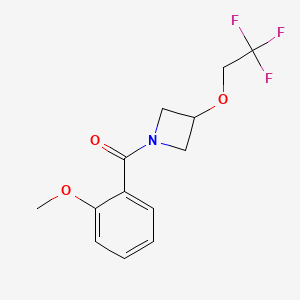
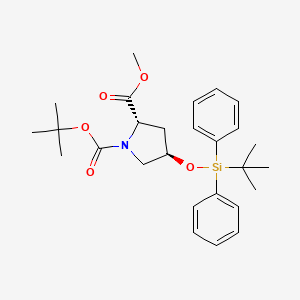


![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)


![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)
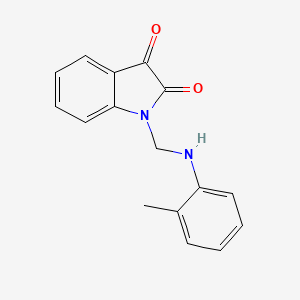
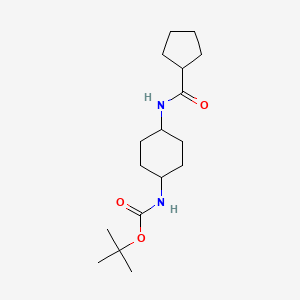
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
